molecular formula C20H18N4O4 B4069778 N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide

N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide

Cat. No.: B4069778
M. Wt: 378.4 g/mol
InChI Key: TVPQICCPUMRLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide is a complex organic compound that features a benzamide core substituted with a methoxyphenyl group, a nitro group, and a pyridin-3-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide typically involves multi-step organic reactions One common approach is to start with the nitration of a suitable benzamide precursor to introduce the nitro groupThe final step involves the coupling of the pyridin-3-ylmethylamine to the benzamide core via an amide bond formation reaction, often facilitated by coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Sodium methoxide or other nucleophiles in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

    Reduction: Formation of N-(3-aminophenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide.

    Oxidation: Formation of N-(3-hydroxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

Uniqueness

N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-28-17-6-2-5-16(11-17)23-20(25)15-7-8-18(19(10-15)24(26)27)22-13-14-4-3-9-21-12-14/h2-12,22H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPQICCPUMRLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide
Reactant of Route 3
Reactant of Route 3
N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide
Reactant of Route 5
Reactant of Route 5
N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.